molecular formula C103H165N37O34S3 B039117 Atrial Natriuretic Factor (1-24) (frog) CAS No. 118691-43-3

Atrial Natriuretic Factor (1-24) (frog)

Cat. No.: B039117
CAS No.: 118691-43-3
M. Wt: 2561.8 g/mol
InChI Key: PXYOWVXBIHVOKQ-QIGPNBQJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Atrial Natriuretic Factor (1-24) (frog) is a peptide hormone primarily involved in the regulation of salt and water balance and blood pressure. It is derived from the heart of certain amphibians, such as frogs, and has been studied for its physiological effects, particularly in the context of cardiovascular homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Atrial Natriuretic Factor (1-24) (frog) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Industrial Production Methods

Industrial production of Atrial Natriuretic Factor (1-24) (frog) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Atrial Natriuretic Factor (1-24) (frog) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as analogs with substituted amino acids .

Scientific Research Applications

Atrial Natriuretic Factor (1-24) (frog) has a wide range of scientific research applications:

    Chemistry: Used as a model peptide to study peptide synthesis and folding.

    Biology: Investigated for its role in regulating ion channels and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects in cardiovascular diseases, such as hypertension and heart failure.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Mechanism of Action

Atrial Natriuretic Factor (1-24) (frog) exerts its effects by binding to natriuretic peptide receptors, primarily natriuretic peptide receptor A (NPR-A). This binding activates guanylyl cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. The elevated cGMP levels result in various physiological effects, including vasodilation, natriuresis, and diuresis .

Comparison with Similar Compounds

Similar Compounds

    Atrial Natriuretic Peptide (human): Similar in structure and function but derived from humans.

    Brain Natriuretic Peptide: Another member of the natriuretic peptide family with similar physiological effects.

    C-type Natriuretic Peptide: Primarily involved in bone growth and vascular homeostasis.

Uniqueness

Atrial Natriuretic Factor (1-24) (frog) is unique due to its origin from amphibians and its specific sequence, which may confer distinct biological activities compared to its human counterparts .

Properties

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,43S,49S,52R)-19-(3-amino-3-oxopropyl)-49-benzyl-28,37-bis[(2S)-butan-2-yl]-4-[[2-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamoyl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16,43-bis(hydroxymethyl)-22-methyl-10-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacont-52-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C103H165N37O34S3/c1-7-50(3)79-97(171)122-39-72(146)123-52(5)81(155)128-60(27-28-71(105)145)89(163)137-66(45-142)85(159)120-40-74(148)125-61(29-34-175-6)83(157)118-43-76(150)127-69(86(160)121-41-73(147)124-56(23-15-30-114-100(106)107)87(161)129-57(24-16-31-115-101(108)109)88(162)135-65(99(173)174)36-54-21-13-10-14-22-54)48-176-177-49-70(138-93(167)63(37-77(151)152)133-95(169)68(47-144)136-82(156)55(104)44-141)96(170)132-62(35-53-19-11-9-12-20-53)84(158)119-42-75(149)126-67(46-143)94(168)131-59(26-18-33-117-103(112)113)91(165)140-80(51(4)8-2)98(172)134-64(38-78(153)154)92(166)130-58(90(164)139-79)25-17-32-116-102(110)111/h9-14,19-22,50-52,55-70,79-80,141-144H,7-8,15-18,23-49,104H2,1-6H3,(H2,105,145)(H,118,157)(H,119,158)(H,120,159)(H,121,160)(H,122,171)(H,123,146)(H,124,147)(H,125,148)(H,126,149)(H,127,150)(H,128,155)(H,129,161)(H,130,166)(H,131,168)(H,132,170)(H,133,169)(H,134,172)(H,135,162)(H,136,156)(H,137,163)(H,138,167)(H,139,164)(H,140,165)(H,151,152)(H,153,154)(H,173,174)(H4,106,107,114)(H4,108,109,115)(H4,110,111,116)(H4,112,113,117)/t50-,51-,52-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,79-,80-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYOWVXBIHVOKQ-QIGPNBQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CO)CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CO)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O)CCSC)CO)CCC(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)[C@@H](C)CC)CCCNC(=N)N)CO)CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)CCSC)CO)CCC(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C103H165N37O34S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2561.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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